Cas no 1564687-99-5 (2-chloro-1-(2-cyclopropyl-1,3-thiazol-4-yl)ethan-1-one)

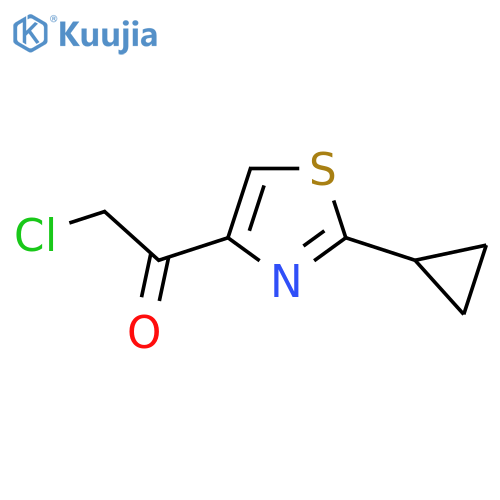

1564687-99-5 structure

商品名:2-chloro-1-(2-cyclopropyl-1,3-thiazol-4-yl)ethan-1-one

2-chloro-1-(2-cyclopropyl-1,3-thiazol-4-yl)ethan-1-one 化学的及び物理的性質

名前と識別子

-

- 2-chloro-1-(2-cyclopropyl-1,3-thiazol-4-yl)ethan-1-one

- 1564687-99-5

- EN300-1965831

-

- インチ: 1S/C8H8ClNOS/c9-3-7(11)6-4-12-8(10-6)5-1-2-5/h4-5H,1-3H2

- InChIKey: MCVSXOVSKDDRIE-UHFFFAOYSA-N

- ほほえんだ: ClCC(C1=CSC(C2CC2)=N1)=O

計算された属性

- せいみつぶんしりょう: 201.0015127g/mol

- どういたいしつりょう: 201.0015127g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 12

- 回転可能化学結合数: 3

- 複雑さ: 196

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 58.2Ų

- 疎水性パラメータ計算基準値(XlogP): 2.2

2-chloro-1-(2-cyclopropyl-1,3-thiazol-4-yl)ethan-1-one 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1965831-0.05g |

2-chloro-1-(2-cyclopropyl-1,3-thiazol-4-yl)ethan-1-one |

1564687-99-5 | 0.05g |

$707.0 | 2023-09-17 | ||

| Enamine | EN300-1965831-0.25g |

2-chloro-1-(2-cyclopropyl-1,3-thiazol-4-yl)ethan-1-one |

1564687-99-5 | 0.25g |

$774.0 | 2023-09-17 | ||

| Enamine | EN300-1965831-5.0g |

2-chloro-1-(2-cyclopropyl-1,3-thiazol-4-yl)ethan-1-one |

1564687-99-5 | 5g |

$4349.0 | 2023-06-02 | ||

| Enamine | EN300-1965831-1g |

2-chloro-1-(2-cyclopropyl-1,3-thiazol-4-yl)ethan-1-one |

1564687-99-5 | 1g |

$842.0 | 2023-09-17 | ||

| Enamine | EN300-1965831-10g |

2-chloro-1-(2-cyclopropyl-1,3-thiazol-4-yl)ethan-1-one |

1564687-99-5 | 10g |

$3622.0 | 2023-09-17 | ||

| Enamine | EN300-1965831-10.0g |

2-chloro-1-(2-cyclopropyl-1,3-thiazol-4-yl)ethan-1-one |

1564687-99-5 | 10g |

$6450.0 | 2023-06-02 | ||

| Enamine | EN300-1965831-1.0g |

2-chloro-1-(2-cyclopropyl-1,3-thiazol-4-yl)ethan-1-one |

1564687-99-5 | 1g |

$1500.0 | 2023-06-02 | ||

| Enamine | EN300-1965831-0.5g |

2-chloro-1-(2-cyclopropyl-1,3-thiazol-4-yl)ethan-1-one |

1564687-99-5 | 0.5g |

$809.0 | 2023-09-17 | ||

| Enamine | EN300-1965831-5g |

2-chloro-1-(2-cyclopropyl-1,3-thiazol-4-yl)ethan-1-one |

1564687-99-5 | 5g |

$2443.0 | 2023-09-17 | ||

| Enamine | EN300-1965831-0.1g |

2-chloro-1-(2-cyclopropyl-1,3-thiazol-4-yl)ethan-1-one |

1564687-99-5 | 0.1g |

$741.0 | 2023-09-17 |

2-chloro-1-(2-cyclopropyl-1,3-thiazol-4-yl)ethan-1-one 関連文献

-

Qingxiao Zou,Weilong Liu New J. Chem., 2021,45, 530-534

-

H. Mao,Y. Liao,J. Ma,S. L. Zhao,F. W. Huo Nanoscale, 2016,8, 1049-1054

-

Eugene P. Petrov,Rafayel Petrosyan,Petra Schwille Soft Matter, 2012,8, 7552-7555

-

Qiongqiong Wang,Liping Qiao,Min Zhou,Shan Wang,Shengrong Lou,Dandan Huang,Qian Wang,Shengao Jing,Hongli Wang,Changhong Chen,Cheng Huang Faraday Discuss., 2021,226, 112-137

-

Guoqiang Li,Shicheng Yan,Zhiqiang Wang,Xiangyan Wang,Zhaosheng Li,Jinhua Ye,Zhigang Zou Dalton Trans., 2009, 8519-8524

1564687-99-5 (2-chloro-1-(2-cyclopropyl-1,3-thiazol-4-yl)ethan-1-one) 関連製品

- 1894868-36-0(1-(2,4-difluoro-5-methoxyphenyl)ethan-1-amine)

- 941902-66-5(1-(3-fluorophenyl)methyl-3-(pyridin-4-yl)methyl-1H,2H,3H,4H-pyrido3,2-dpyrimidine-2,4-dione)

- 2228518-51-0(4-(azetidin-3-yl)-1,3,5-trimethyl-1H-pyrazole)

- 396724-96-2(methyl 5-phenyl-3-4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)benzamidothiophene-2-carboxylate)

- 1389313-47-6(2-Amino-3,5-dichloro-6-fluorobenzylamine)

- 1388054-38-3(O-(3-methyl-4-nitrophenyl)methylhydroxylamine)

- 266346-59-2(9H-Fluorene, 9-(dimethylsilyl)-)

- 76006-11-6(7-CHLORO-1H-PYRAZOLO[3,4-C]PYRIDINE)

- 1250795-35-7(1-2-(dimethylamino)ethyl-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxylic acid)

- 2034341-07-4(3-(2H-1,3-benzodioxol-5-yl)-1-(2,5-dimethylbenzoyl)pyrrolidine)

推奨される供給者

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Joy Biotech Ltd

ゴールドメンバー

中国のサプライヤー

大量